molecular formula C20H17ClN4OS B11296904 6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11296904
M. Wt: 396.9 g/mol
InChI Key: YXXLFNJTCSTBDX-UHFFFAOYSA-N
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Description

6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as benzyl, chlorobenzyl, and methyl groups

Preparation Methods

The synthesis of 6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzyl and chlorobenzyl groups: These groups can be introduced through nucleophilic substitution reactions using benzyl halides and chlorobenzyl halides.

    Thioether formation:

    Final cyclization and methylation: The final step involves cyclization to form the triazolopyrimidine core and methylation at the desired position.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thioether linkage.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thioether linkage and formation of corresponding acids or alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Interfering with DNA or RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

    Modulating signaling pathways: It can influence various signaling pathways, such as those involved in cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:

    Triazolopyrimidines: Compounds with similar triazolopyrimidine cores but different substituents, which may have different chemical properties and biological activities.

    Benzyl derivatives: Compounds with benzyl groups attached to different positions, affecting their reactivity and applications.

    Thioether compounds: Molecules with thioether linkages, which may have similar chemical reactivity but different biological effects.

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties.

Properties

Molecular Formula

C20H17ClN4OS

Molecular Weight

396.9 g/mol

IUPAC Name

6-benzyl-2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C20H17ClN4OS/c1-13-17(11-14-5-3-2-4-6-14)18(26)25-19(22-13)23-20(24-25)27-12-15-7-9-16(21)10-8-15/h2-10H,11-12H2,1H3,(H,22,23,24)

InChI Key

YXXLFNJTCSTBDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)SCC3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

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